Cas no 120-78-5 (2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole)

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
-
- Accelerator (DM)
- MBTS
- 2,2'-Dibenzothiazole disulfide
- Accelerator MBTS
- Dibenzothiazole Disulfide
- 2,2-D ibenzothiazole Disulfide
- 2-(1,3-Benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
- 2,2'-bis(benzothiazolyl)disulfide
- 2,2'-dithiobis-benzothiazol
- 2-benzothiazyldisulfide
- 2-Mercaptobenzothiazole disulfide
- 2-Mercaptobenzothiazyl disulfide
- Accel TM
- AcceleratorDM
- Benzothiazol-2-yl disulfide
- Benzothiazole disulfide
- Benzothiazole, 2,2'-dithiobis-
- benzothiazolyl
- Benzothiazyldisuflide
- 2,2'-Dibenzothiazolyl Disulfide
- 2,2'-Dithiobis(benzothiazole)
- 1,2-Bis(benzo[d]thiazol-2-yl)disulfane
- 2,2’-Dibenzothiazoyl Disulfide
- 2,2'-Dithiobis(benzothiazole) Solution
- MBTS(DM)
- Perkacit? MBTS
- rubber accelerator MBTS
- 2,2′-Dithiobis(benzothiazole)
- 2,2`-Dithiobis(benzothiazole)
- 2,2'-Dithiobisbenzothiazole
- 2,2-Dithiobisbenzothiazole
- Perkacit MBTS
- 2,2'-Benzothiazyl disulfide
- ALTAX
- ekagomgs
- Thiofide
- usafcy-5
- pneumaxdm
- royalmbts
- acceltm
- Ekagom GS
- 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
-
- MDL: MFCD00022874
- インチ: 1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H
- InChIKey: AFZSMODLJJCVPP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3
計算された属性
- せいみつぶんしりょう: 331.95700
- どういたいしつりょう: 331.957031
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 133
- 疎水性パラメータ計算基準値(XlogP): 5.6
じっけんとくせい
- 色と性状: 淡黄色針状結晶
- 密度みつど: 1.5
- ゆうかいてん: 177-180 °C (lit.)
- ふってん: 532.5 °C at 760 mmHg
- フラッシュポイント: 271 ºC
- 屈折率: 1.5700 (estimate)
- ようかいど: 0.01g/l
- すいようせい: <0.01 g/100 mL at 21 ºC
- PSA: 132.86000
- LogP: 5.70540
- かんど: 湿度に敏感である
- マーカー: 3370
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H317,H410
- 警告文: P273,P280,P501
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 31-43-50/53
- セキュリティの説明: S36/37-S60-S61
- RTECS番号:DL4550000
-
危険物標識:
- 危険レベル:9
- リスク用語:R31; R43; R50/53
- 包装グループ:III
- ちょぞうじょうけん:(BD31632)
- セキュリティ用語:S36/37;S60;S61
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole 税関データ
- 税関コード:2934200090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0900-0449-20mg |
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |
120-78-5 | 90%+ | 20mg |
$99.0 | 2023-11-21 | |
BAI LING WEI Technology Co., Ltd. | PLAS-CL-001N-50mg |
Perkacit? MBTS |
120-78-5 | 50mg |
¥ 772 | 2022-04-25 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014623-100g |
2,2’-Dithiobis(benzothiazole) |
120-78-5 | ≥95% | 100g |
¥109.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018224-1kg |
1,2-Bis(benzo[d]thiazol-2-yl)disulfane |
120-78-5 | 98% | 1kg |
¥145.00 | 2024-08-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004116-500g |
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |
120-78-5 | 98% | 500g |
¥82 | 2024-05-26 | |
Life Chemicals | F0900-0449-25mg |
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |
120-78-5 | 90%+ | 25mg |
$109.0 | 2023-11-21 | |
TRC | D417020-100g |
2,2’-Dibenzothiazoyl Disulfide |
120-78-5 | 100g |
$ 138.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D110137-2.5kg |
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |
120-78-5 | 98% | 2.5kg |
¥706.90 | 2023-09-03 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014623-500g |
2,2’-Dithiobis(benzothiazole) |
120-78-5 | ≥95% | 500g |
¥398.00 | 2024-07-09 | |
Life Chemicals | F0900-0449-2μmol |
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole |
120-78-5 | 90%+ | 2μmol |
$57.0 | 2023-11-21 |
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole 関連文献
-
José Manuel Flores-álvarez,Diego Cortés-Arriagada,Zeferino Gómez-Sandoval,Gururaj Kudur Jayaprakash,Silvia Guillermina Ceballos-Maga?a,Roberto Mu?iz-Valencia,Jaime Cristobal Rojas-Montes,Kayim Pineda-Urbina New J. Chem. 2022 46 15052
-
José Manuel Flores-álvarez,Diego Cortés-Arriagada,Zeferino Gómez-Sandoval,Gururaj Kudur Jayaprakash,Silvia Guillermina Ceballos-Maga?a,Roberto Mu?iz-Valencia,Jaime Cristobal Rojas-Montes,Kayim Pineda-Urbina New J. Chem. 2022 46 15052
-
Shanshan Liu,Heng Yang,Lin-Yu Jiao,Jian-Hua Zhang,Chen Zhao,Yangmin Ma,Xiufang Yang Org. Biomol. Chem. 2019 17 10073
-
Yogesh Siddaraju,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2017 15 5191
-
Arash Ghorbani-Choghamarani,Bahman Tahmasbi,Fatemeh Arghand,Sara Faryadi RSC Adv. 2015 5 92174
-
Begur Vasanthkumar Varun,Karthik Gadde,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2016 14 7665
-
Aysun Degirmenci,Rana Sanyal,Mehmet Arslan,Amitav Sanyal Polym. Chem. 2022 13 2595
-
Olga Eguaogie,Leonie A. Cooke,Patricia M. L. Martin,Francesco Ravalico,Louis P. Conway,David R. W. Hodgson,Christopher J. Law,Joseph S. Vyle Org. Biomol. Chem. 2016 14 1201
-
Amir Landarani-Isfahani,Iraj Mohammadpoor-Baltork,Valiollah Mirkhani,Majid Moghadam,Shahram Tangestaninejad,Hadi Amiri Rudbari RSC Adv. 2020 10 21198
-
Daisuke Koyama,Andrew J. Orr-Ewing Phys. Chem. Chem. Phys. 2016 18 12115
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Benzothiazoles Benzothiazoles
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Benzothiazoles
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Heterocyclic Building Blocks
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazoleに関する追加情報
2-(1,3-Benzothiazol-2-yldisulfanyl)-1,3-benzothiazole (CAS No. 120-78-5): An Overview of Its Properties and Applications
2-(1,3-Benzothiazol-2-yldisulfanyl)-1,3-benzothiazole (CAS No. 120-78-5) is a versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, often referred to as Benzothiazole Disulfide, is characterized by its unique molecular structure and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
The molecular formula of 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole is C14H10N2S4, and it has a molecular weight of 306.47 g/mol. The compound features a benzothiazole ring system with a disulfide bridge, which imparts unique chemical and physical properties. The disulfide bond is particularly noteworthy due to its redox activity and ability to undergo reversible oxidation-reduction reactions. This property makes 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole an attractive candidate for various applications in materials science and biochemistry.
In terms of synthesis, 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole can be prepared through several methods. One common approach involves the reaction of 2-mercaptobenzothiazole with elemental sulfur or other sulfur-containing reagents. This method typically yields high purity products and is widely used in both academic and industrial settings. Recent advancements in synthetic chemistry have also explored the use of green chemistry principles to develop more environmentally friendly and cost-effective synthesis routes for this compound.
The physical properties of 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole are equally important for its applications. It is a solid at room temperature with a melting point ranging from 95°C to 98°C. The compound is insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform. These solubility characteristics make it suitable for use in various solution-based processes and formulations.
In the field of materials science, 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole has shown promise as a functional material for electronic and optical devices. Its redox-active disulfide bond can be utilized to create conductive polymers and other advanced materials with tunable electronic properties. Recent studies have demonstrated the use of this compound in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its ability to undergo reversible redox reactions enhances device performance.
In pharmaceutical research, 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole has been investigated for its potential therapeutic applications. The benzothiazole scaffold is known for its biological activity and has been explored in the development of various drugs targeting different diseases. For instance, compounds derived from this scaffold have shown antifungal, antibacterial, and anticancer properties. Recent studies have also highlighted the potential of 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole as a lead compound for the development of novel therapeutics targeting oxidative stress-related disorders.
The redox activity of the disulfide bond in 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole makes it particularly interesting for applications in drug delivery systems. The ability to undergo reversible redox reactions can be exploited to design stimuli-responsive drug carriers that release their payload in response to specific environmental conditions such as changes in pH or redox potential. This property can enhance the efficacy and safety of drug delivery by ensuring targeted release at the site of action.
In addition to its potential therapeutic applications, 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole has also been studied for its role in sensing applications. The unique electronic properties of this compound make it suitable for use as a sensor material in detecting various analytes such as metal ions and small molecules. Recent research has demonstrated the use of this compound in developing highly sensitive and selective sensors for environmental monitoring and biomedical diagnostics.
The environmental impact of chemical compounds is an important consideration in their development and application. Studies on the environmental fate and toxicity of 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole are ongoing to ensure its safe use in various industries. Current data suggest that this compound exhibits low toxicity and minimal environmental impact when used under controlled conditions.
In conclusion, 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole (CAS No. 120-78-5) is a multifaceted compound with a wide range of potential applications in materials science, pharmaceutical research, and sensing technologies. Its unique chemical structure and properties make it an attractive candidate for further investigation and development across multiple fields. As research continues to advance our understanding of this compound's behavior and potential uses, it is likely that new applications will emerge, further expanding its impact on science and technology.
120-78-5 (2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole) 関連製品
- 873-55-2(Benzenesulfinic acid, sodium salt)
- 1141-88-4(2,2'-Dithiodianiline)
- 149-30-4(1,3-benzothiazole-2-thiol)
- 2492-26-4(Sodium 2-mercaptobenzothiazole)
- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)
- 946202-52-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-yl)methyl-1,2-oxazole-3-carboxamide)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)
- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)
- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)

